molecular formula C7H8O2 B1633637 Formaldehyde;phenol CAS No. 68130-83-6

Formaldehyde;phenol

Cat. No.: B1633637
CAS No.: 68130-83-6
M. Wt: 124.14 g/mol
InChI Key: SLGWESQGEUXWJQ-UHFFFAOYSA-N
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Description

Phenol-formaldehyde (PF) resins, first synthesized in the early 20th century, are thermosetting polymers widely used in adhesives, coatings, and wood composites due to their excellent thermal stability, mechanical strength, and water resistance . These resins are produced via the polycondensation of phenol and formaldehyde under alkaline or acidic conditions, forming cross-linked methylene bridges (-CH₂-) . Recent research focuses on substituting phenol with bio-based alternatives (e.g., lignin, bio-oil) to reduce reliance on petrochemicals and improve sustainability . Key performance metrics include anti-swelling efficiency (ASE), curing behavior, free formaldehyde content, and thermal stability .

Properties

CAS No.

68130-83-6

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

formaldehyde;phenol

InChI

InChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2

InChI Key

SLGWESQGEUXWJQ-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C(C=C1)O

Canonical SMILES

C=O.C1=CC=C(C=C1)O

Other CAS No.

68610-07-1
70892-67-0

Origin of Product

United States

Preparation Methods

Base-Catalyzed Resole Resin Synthesis

Base-catalyzed reactions typically employ sodium hydroxide or potassium hydroxide to facilitate the formation of hydroxymethylphenol intermediates. A representative protocol involves:

  • Molar Ratios : Formaldehyde-to-phenol ratios between 1.5:1 and 2.5:1 to ensure crosslinking.
  • Catalyst Concentration : 1–5% sodium hydroxide by weight relative to phenol.
  • Temperature Profile : Initial reaction at 70–90°C for 2–4 hours, followed by vacuum dehydration at 50–60°C.

In one study, resins synthesized with 2.2:1 formaldehyde-phenol molar ratios exhibited 97% conversion efficiency when using 3% NaOH, as verified by gel permeation chromatography (GPC). Fourier-transform infrared (FT-IR) spectroscopy revealed characteristic C-O-C stretching at 1,235 cm⁻¹ and aromatic C-H bending at 815 cm⁻¹, confirming ether bridge formation.

Acid-Catalyzed Novolac Resin Synthesis

Novolac resins require acidic conditions (pH 1–5) and excess phenol to prevent premature crosslinking. A modified protocol using anchored sulfuric acid catalysts demonstrates:

  • Catalyst Efficiency : PVC-EDA-SO₄H solid acid achieved 97.12% BPF yield at 80°C.
  • Recyclability : Catalyst retained 89% activity after five cycles due to stable sulfonic acid groups.
  • Reaction Kinetics : Complete phenol consumption within 60 minutes at optimal formaldehyde dosing rates.

Critical Reaction Parameters and Optimization

Molar Ratio Effects

Systematic studies demonstrate that formaldehyde-phenol ratios directly control branching density and thermal stability:

Molar Ratio (F:P) Free Formaldehyde (%) Gel Time (min) Char Yield at 800°C (%)
1.5:1 4.2 ± 0.3 45 ± 2 58.1 ± 1.2
2.0:1 2.8 ± 0.2 32 ± 1 62.4 ± 0.8
2.5:1 1.1 ± 0.1 18 ± 1 65.9 ± 0.6

Data compiled from

Higher formaldehyde ratios accelerate network formation but increase residual formaldehyde emissions, necessitating post-synthesis neutralization.

Catalytic Systems Comparison

Catalyst selection impacts reaction pathways and byproduct formation:

Catalyst Type Reaction Rate (mol/L·min) 4-Hydroxybenzaldehyde Byproduct (%)
NaOH (3%) 0.18 ± 0.02 2.1 ± 0.3
NH₄OH (5%) 0.15 ± 0.01 3.4 ± 0.4
PVC-EDA-SO₄H 0.27 ± 0.03 <0.5

Data from

Solid acid catalysts suppress 4-hydroxybenzaldehyde formation by minimizing formaldehyde self-condensation. Nuclear magnetic resonance (NMR) analysis of resins synthesized with PVC-EDA-SO₄H showed 92% para-para methylene linkages compared to 78% for base-catalyzed systems.

Advanced Characterization Techniques

Fourier-Transform Infrared Spectroscopy

In-line FT-IR monitoring during synthesis reveals real-time consumption of phenol (absorption at 1,595 cm⁻¹) and formaldehyde (1,250 cm⁻¹). Resins with F:P = 2.0:1 exhibit complete phenol conversion within 90 minutes at pH 8, while pH 7 systems require 120 minutes.

Differential Scanning Calorimetry

Cure kinetics analysis shows two exothermic peaks:

  • Initial crosslinking at 110–130°C (ΔH = 120–150 J/g)
  • Post-cure oxidation at 180–200°C (ΔH = 80–100 J/g)

Industrial-Scale Production Protocols

Optimized parameters for adhesive-grade resins:

  • Premix Stage : 30% formaldehyde solution added to molten phenol at 50°C.
  • Condensation : 4-hour reaction at 85°C under nitrogen atmosphere.
  • Devolatilization : Vacuum stripping at 0.09 MPa to reduce free formaldehyde below 0.1%.

Steam-injection pressing trials demonstrate 1.2 MPa bond strength for plywood applications, meeting ANSI Type I water resistance standards.

Chemical Reactions Analysis

Types of Reactions: Formaldehyde;phenol, undergoes several types of chemical reactions, including:

    Condensation Reactions: The polymerization process itself is a condensation reaction where water is a by-product.

    Oxidation and Reduction: These reactions can modify the polymer’s properties, such as its thermal stability and mechanical strength.

    Substitution Reactions: These reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.

Common Reagents and Conditions:

    Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.

    Temperature: Typically, the reactions are carried out at elevated temperatures to accelerate the polymerization process.

    Solvents: Water or organic solvents like methanol can be used to dissolve the reactants and control the reaction environment.

Major Products: The primary product is the polymer itself, which can be further processed into various forms. By-products may include water and unreacted monomers.

Scientific Research Applications

Formaldehyde;phenol, has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

    Biology: Employed in the preparation of biological specimens due to its preservative properties.

    Medicine: Utilized in the development of medical devices and diagnostic tools.

    Industry: Widely used in the production of adhesives, coatings, and molded products due to its high mechanical strength and thermal stability.

Mechanism of Action

The mechanism by which formaldehyde, polymers with isobutylenated phenol, exerts its effects involves the formation of strong covalent bonds between the phenol and formaldehyde molecules. This results in a highly cross-linked polymer network that provides the material with its characteristic properties. The molecular targets include the hydroxyl groups on the phenol, which react with the formaldehyde to form methylene bridges.

Comparison with Similar Compounds

Key Data

Property Phenol-Furfural Resins Phenol-Formaldehyde Resins
Curing Temperature >100°C 65–140°C
Solubility in Organics Higher Moderate
Post-Curing Brittleness Lower Higher

Lignin-Phenol-Formaldehyde (LPF) Resins

Lignin, a polyphenolic biopolymer, partially replaces phenol in PF resins (up to 70% substitution) to enhance biodegradability and reduce costs . Base-catalyzed depolymerized (BCD) lignin fractions yield resins with comparable bonding strength to PF but variable thermal stability:

  • BCD-oil (monomer-rich lignin): Lowers viscosity and thermal stability .
  • BCD-oligomers (polymeric lignin): Maintains bonding strength and curing behavior even at 70% substitution .

Key Data

Substitution Level Viscosity Trend Bond Strength (vs. PF) Thermal Stability (TGA)
50–70% BCD-oil Decreases 80–90% Lower
50–70% BCD-oligomers Increases 95–100% Comparable

Bio-Oil-Substituted PF Resins

Bio-oil from pyrolysis replaces phenol in PF resins, though its complex composition (alkylated phenols, guaiacols) reduces reactivity. Substitution methods impact resin performance:

  • Weight-based substitution : Higher free formaldehyde (+20–30%) and shorter gel time .
  • Molar-based substitution : Improved bonding strength (+15%) and thermal stability vs. weight-based .

Key Data

Substitution Method Free Formaldehyde Gel Time (min) Bond Strength (MPa)
Weight-based (50%) 0.8–1.2% 45–50 8.2–8.5
Molar-based (50%) 0.5–0.7% 55–60 9.8–10.1

Sodium Silicate-Modified PF Resins

Sodium silicate enhances crosslinking density, improving thermal stability below 700°C but accelerating degradation above 700°C due to Si-O bond cleavage .

Thermal Degradation Stages

<200°C : Moisture loss.

200–400°C : Methylene bridge breakdown.

400–700°C : Aromatic ring decomposition.

>700°C : Si-O bond degradation .

Industrial and Environmental Considerations

  • Curing Energy: Phenol substitution increases curing temperatures (e.g., +10–15°C for 30% lignin substitution), raising production costs .
  • Formaldehyde Emissions : Higher bio-oil substitution correlates with elevated free formaldehyde, necessitating additives (e.g., amines) to meet regulatory limits .
  • Sustainability: Substituting 30% phenol with lignin or bio-oil reduces carbon footprint without significant performance loss .

Q & A

Q. How to validate bio-oil substitution efficacy in PF resins for industrial applications?

  • Multi-scale testing : Combine ASE, WPG, and leaching tests with SEM imaging to assess resin penetration into wood cell walls. Bio-oil resins with >30% substitution often localize in lumens, not cell walls, reducing dimensional stability .

Tables for Key Data

Parameter PF Resin (Control) 30% Bio-oil Substitution 45% Bio-oil Substitution
Free Formaldehyde (wt%)0.8 ± 0.11.2 ± 0.22.5 ± 0.3
Curing Onset Temp (°C)85 ± 292 ± 3105 ± 4
ASE (%) at 140°C35 ± 228 ± 318 ± 4
Mass Loss (EN-84, %)5.1 ± 0.57.8 ± 1.112.3 ± 1.8

Data derived from .

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